5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a complex organic compound that features both imidazole and thiophene rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical applications. Imidazole and thiophene are both heterocyclic compounds, meaning they contain atoms other than carbon in their ring structures, which often imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method involves the iodination of imidazole followed by its coupling with a thiophene derivative. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective iodination of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole-thiophene compounds.
Scientific Research Applications
5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The iodine atoms can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The aldehyde group can also form covalent bonds with amino acids, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene
- 2-(1H-Imidazol-1-yl)ethanol
Uniqueness
What sets 5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde apart from similar compounds is the presence of both iodine atoms and the thiophene ring. This unique combination imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H4I2N2OS |
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Molecular Weight |
430.01 g/mol |
IUPAC Name |
5-(4,5-diiodoimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)6-2-1-5(3-13)14-6/h1-4H |
InChI Key |
UUGJOWNJRJODFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N2C=NC(=C2I)I)C=O |
Origin of Product |
United States |
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